molecular formula C17H15NO B11865789 Isoquinoline, 1-[(2-methoxyphenyl)methyl]- CAS No. 98237-13-9

Isoquinoline, 1-[(2-methoxyphenyl)methyl]-

Cat. No.: B11865789
CAS No.: 98237-13-9
M. Wt: 249.31 g/mol
InChI Key: BFPCLYFQHDJMOJ-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Chemical Reactions Analysis

1-(2-Methoxybenzyl)isoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . These interactions can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Methoxybenzyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

The uniqueness of 1-(2-Methoxybenzyl)isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

1-(2-Methoxybenzyl)isoquinoline is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

CAS No.

98237-13-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]isoquinoline

InChI

InChI=1S/C17H15NO/c1-19-17-9-5-3-7-14(17)12-16-15-8-4-2-6-13(15)10-11-18-16/h2-11H,12H2,1H3

InChI Key

BFPCLYFQHDJMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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